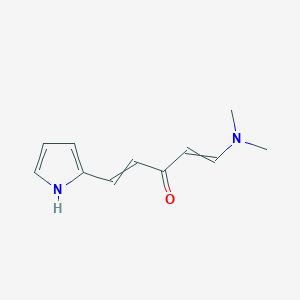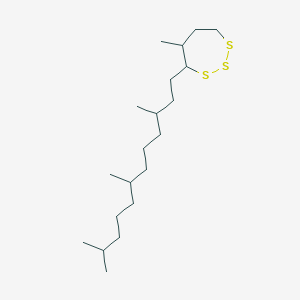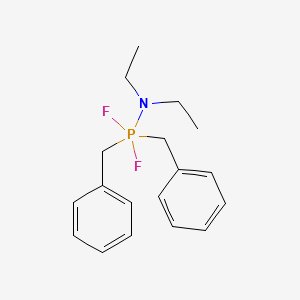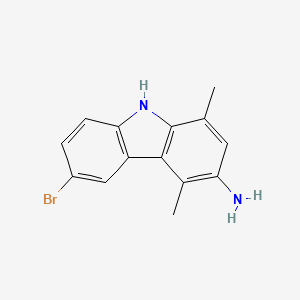
9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl-: is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- typically involves the bromination of carbazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures, followed by stirring at room temperature . This method ensures selective bromination at the desired position on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of 6-bromo-1,4-dimethyl-9H-carbazol-3-amine.
Substitution: Formation of 6-methoxy-1,4-dimethyl-9H-carbazol-3-amine.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific electronic and optical properties .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of fluorescent probes for imaging applications .
Medicine: Pharmaceutical research explores the compound’s potential as a therapeutic agent. Its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable films and conduct electricity makes it valuable in the field of organic electronics .
Mecanismo De Acción
The mechanism of action of 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist of certain receptors, modulating signal transduction pathways. The bromine and methyl groups influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- 3-Bromo-9H-carbazole
- 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
- 9-Ethyl-3-carbazolecarboxaldehyde
Comparison: Compared to similar compounds, 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- exhibits unique reactivity due to the presence of both bromine and methyl groups. These substituents enhance its potential for selective chemical transformations and applications in various fields .
Propiedades
Número CAS |
118484-85-8 |
|---|---|
Fórmula molecular |
C14H13BrN2 |
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
6-bromo-1,4-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H13BrN2/c1-7-5-11(16)8(2)13-10-6-9(15)3-4-12(10)17-14(7)13/h3-6,17H,16H2,1-2H3 |
Clave InChI |
DWQPWOASYIXCFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



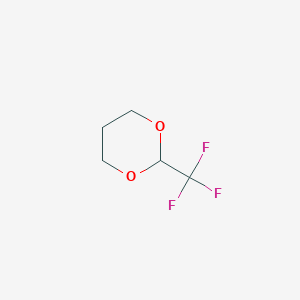
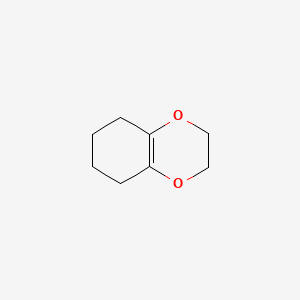

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
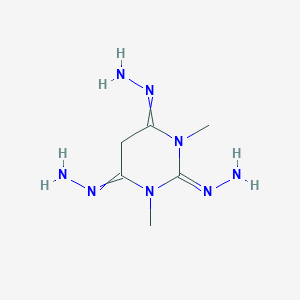
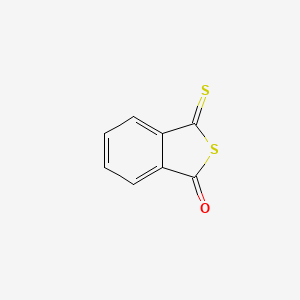
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
